molecular formula C8H10N6O2 B1453294 [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid CAS No. 1232770-90-9

[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B1453294
CAS No.: 1232770-90-9
M. Wt: 222.2 g/mol
InChI Key: NFOBJXRLELCZRV-UHFFFAOYSA-N
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Description

[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid: is a complex organic compound that features both pyrazole and tetrazole rings

Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, both of which are devastating tropical diseases affecting millions of people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it has been found to display superior antipromastigote activity, which is a stage in the life cycle of Leishmania . The compound’s interaction with its targets results in significant changes, including a decrease in the number of viable parasites .

Biochemical Pathways

It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects suggest that the compound likely interferes with essential biochemical pathways in the parasites, leading to their death.

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability, allowing it to reach its targets effectively .

Result of Action

The result of the compound’s action is a significant reduction in the number of viable parasites. For instance, it has been found to be more active than standard drugs like miltefosine and amphotericin B deoxycholate in inhibiting the growth of Leishmania aethiopica . Similarly, it has shown promising results against Plasmodium berghei, with certain derivatives showing up to 90.4% suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using catalysts such as vitamin B1 . The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid apart from similar compounds is its combination of pyrazole and tetrazole rings

Properties

IUPAC Name

2-[5-(3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c1-5-3-6(2)14(10-5)8-9-12-13(11-8)4-7(15)16/h3H,4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOBJXRLELCZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(N=N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
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[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
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[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
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[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
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[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 6
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid

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